molecular formula C21H27NO6 B15145455 (1S,10S,11R)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-one

(1S,10S,11R)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-one

Cat. No.: B15145455
M. Wt: 389.4 g/mol
InChI Key: UTTZNWQGZHNUIG-XWRUTKGUSA-N
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Description

(1S,10S,11R)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-one is a complex organic compound with a unique pentacyclic structure. This compound is characterized by its multiple methoxy groups and a methyl group, which contribute to its distinct chemical properties. It is of interest in various fields of scientific research due to its potential biological activities and complex structure.

Preparation Methods

The synthesis of (1S,10S,11R)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-one involves multiple steps, including the formation of the pentacyclic core and the introduction of methoxy groups. The synthetic route typically starts with the preparation of a suitable precursor, followed by cyclization reactions to form the pentacyclic structure. Methoxylation reactions are then carried out to introduce the methoxy groups at specific positions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

(1S,10S,11R)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where nucleophiles replace the methoxy groups under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.

Scientific Research Applications

(1S,10S,11R)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-one has several scientific research applications:

    Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest for drug discovery and development.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,10S,11R)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-one involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and the pentacyclic structure play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

(1S,10S,11R)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-one can be compared with similar compounds such as:

These compounds share similar pentacyclic structures and methoxy groups but differ in the number and position of functional groups, leading to variations in their chemical properties and biological activities The uniqueness of (1S,10S,11R)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[84318,1101,10

Properties

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

IUPAC Name

(1S,10S,11R)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-one

InChI

InChI=1S/C21H27NO6/c1-22-9-8-19-10-13(23)18(26-4)21(27-5)20(19,22)11-15(28-21)12-6-7-14(24-2)17(25-3)16(12)19/h6-7,15,18H,8-11H2,1-5H3/t15?,18?,19-,20-,21-/m0/s1

InChI Key

UTTZNWQGZHNUIG-XWRUTKGUSA-N

Isomeric SMILES

CN1CC[C@@]23[C@]14CC(C5=C2C(=C(C=C5)OC)OC)O[C@]4(C(C(=O)C3)OC)OC

Canonical SMILES

CN1CCC23C14CC(C5=C2C(=C(C=C5)OC)OC)OC4(C(C(=O)C3)OC)OC

Origin of Product

United States

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